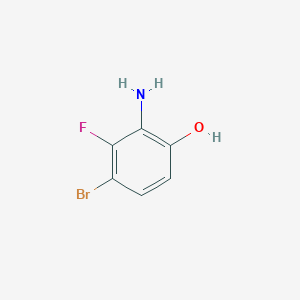

2-Amino-4-bromo-3-fluorophenol

Description

The exact mass of the compound 2-Amino-4-bromo-3-fluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-bromo-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADUHRSZWRRMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-21-3 | |

| Record name | 2-amino-4-bromo-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromo-3-fluorophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

In the intricate tapestry of medicinal chemistry and advanced organic synthesis, the utility of a building block is defined by the unique arrangement of its functional groups. Polysubstituted aromatic compounds, particularly those incorporating halogens and amine functionalities, are foundational to the construction of novel therapeutics. This guide delves into the specifics of 2-Amino-4-bromo-3-fluorophenol , a compound identified by the CAS Number 889939-21-3 [1]. While this compound is cataloged, it remains a sparsely documented entity in publicly accessible scientific literature. This guide, therefore, adopts a dual approach: presenting the established information and, where necessary, providing expert-driven predictions and proposed methodologies based on established principles of physical organic chemistry and synthetic strategy. By synthesizing data from structurally related analogs, this document aims to serve as a comprehensive resource for researchers looking to explore the potential of this unique molecule.

Section 1: Physicochemical and Structural Characteristics

The precise spatial arrangement of the amino, bromo, fluoro, and hydroxyl groups on the phenol ring dictates the reactivity, intermolecular interactions, and ultimately, the utility of 2-Amino-4-bromo-3-fluorophenol. Below is a summary of its known and predicted properties.

| Property | Value | Source/Basis |

| CAS Number | 889939-21-3 | [1] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Appearance | White to off-white or light brown crystalline solid | Predicted based on isomers |

| Melting Point | 130-145 °C | Predicted; likely intermediate between 2-Amino-4-bromophenol (135-140°C) and influenced by fluorine substitution[2] |

| Boiling Point | >300 °C (Predicted) | Predicted based on high melting point and multiple hydrogen bonding groups |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and other polar organic solvents | Predicted based on isomers[3][4] |

| pKa (Phenolic OH) | ~8.0 - 8.5 | Predicted; electron-withdrawing F and Br will increase acidity compared to phenol, but less so than a nitro group[3] |

| pKa (Anilinium NH₃⁺) | ~2.5 - 3.0 | Predicted; electron-withdrawing groups on the ring decrease the basicity of the amino group |

Section 2: A Proposed Synthetic Pathway

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. Given the ortho-amino, para-bromo, and meta-fluoro substitution pattern relative to the hydroxyl group, a multi-step synthesis starting from a commercially available precursor is the most logical approach. The following proposed pathway leverages well-established and reliable transformations in organic synthesis.

Rationale for the Synthetic Strategy

The directing effects of the substituents are paramount. The hydroxyl group is a strongly activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. Direct functionalization of a pre-existing aminophenol would likely lead to a mixture of isomers. Therefore, a more controlled approach involves introducing the substituents in a specific order, often utilizing a nitro group as a precursor to the amine, as its strong deactivating and meta-directing nature can be strategically exploited.

A plausible route begins with 3-fluorophenol, proceeding through nitration, bromination, and finally, reduction of the nitro group to the desired amine.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 3-Fluorophenol to yield 3-Fluoro-4-nitrophenol and 3-Fluoro-6-nitrophenol

-

To a stirred solution of 3-fluorophenol (1.0 eq) in glacial acetic acid at 0-5 °C, add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

The resulting precipitate, a mixture of nitrated isomers, is filtered, washed with water until neutral, and dried.

-

Separation of the desired 3-fluoro-4-nitrophenol from its isomer can be achieved by column chromatography. The rationale for this initial step is that the hydroxyl group's strong activating and directing effect will guide the nitration primarily to the ortho and para positions.

Step 2: Bromination of 3-Fluoro-4-nitrophenol to yield 2-Bromo-5-fluoro-4-nitrophenol

-

Dissolve the purified 3-fluoro-4-nitrophenol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

-

Stir the reaction at room temperature overnight. The strong activation by the hydroxyl group, directed to the ortho position, should facilitate this bromination. The nitro and fluoro groups are deactivating, which helps control the regioselectivity.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 3: Reduction of 2-Bromo-5-fluoro-4-nitrophenol to 2-Amino-4-bromo-3-fluorophenol

-

Dissolve the 2-bromo-5-fluoro-4-nitrophenol (1.0 eq) in ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid, followed by heating.

-

Alternatively, catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reduction.

-

After the reaction is complete (monitored by TLC), if using SnCl₂, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Filter the solid product or extract the aqueous solution with an organic solvent.

-

Dry the organic extracts and evaporate the solvent. The final product can be purified by recrystallization.

Visualization of the Proposed Synthetic Workflow

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-3-fluorophenol

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 2-Amino-4-bromo-3-fluorophenol, a highly functionalized aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. Given the absence of a direct, published synthesis for this specific molecule, this document outlines a robust and logical three-step approach derived from established, field-proven methodologies for analogous compounds. We will delve into the strategic considerations underpinning the synthetic design, the causality behind procedural choices, and detailed experimental protocols. The narrative is grounded in authoritative references to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction and Strategic Importance

2-Amino-4-bromo-3-fluorophenol is a trifunctionalized benzene derivative incorporating an amino, a bromo, and a fluoro substituent, in addition to a phenolic hydroxyl group. This unique arrangement of electron-donating and electron-withdrawing groups on a single scaffold makes it an exceptionally valuable precursor for complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity, while the amino and bromo moieties serve as versatile handles for a wide array of chemical transformations, including diazotization, cross-coupling reactions, and nucleophilic substitutions.

The strategic value of this compound can be inferred from its structural analogues. For instance, 4-Amino-3-fluorophenol is a known key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy[1][2]. Similarly, other halogenated aminophenols are foundational in the production of dyes and pesticides[1]. This guide aims to bridge the gap in the existing literature by proposing a reliable synthetic route to 2-Amino-4-bromo-3-fluorophenol, thereby empowering researchers to explore its full potential.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a pathway hinging on the late-stage reduction of a nitro group, a common and high-yielding transformation. This points to 2-Nitro-4-bromo-3-fluorophenol as the pivotal intermediate. The primary challenge, therefore, lies in the regioselective installation of the nitro, bromo, and fluoro groups around the phenolic core.

Our proposed forward synthesis commences with the commercially available precursor, 3-Fluorophenol . The strategy is designed to leverage the inherent directing effects of the substituents to achieve the desired regiochemistry in a controlled, stepwise manner.

Caption: Proposed three-step synthesis workflow.

Step 1: Regioselective Nitration of 3-Fluorophenol

The initial step involves the electrophilic nitration of 3-fluorophenol. The regiochemical outcome is dictated by the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents.

-

-OH Group: A powerful activating, ortho, para-directing group.

-

-F Group: A deactivating, ortho, para-directing group.

The activating nature of the hydroxyl group overwhelmingly governs the reaction's selectivity. Nitration is expected to occur primarily at the positions ortho and para to the -OH group (C2, C4, C6). Steric hindrance from the adjacent fluorine atom at C3 will disfavor substitution at C2. Therefore, the major products will be substitution at C4 and C6. The formation of 3-Fluoro-4-nitrophenol is a key intermediate pathway toward our final product.

Step 2: Regioselective Bromination of 3-Fluoro-4-nitrophenol

This is the most critical step for establishing the final substitution pattern. The bromination of 3-Fluoro-4-nitrophenol is governed by the combined directing effects of three substituents:

-

-OH Group: Strongly activating, ortho, para-director.

-

-F Group: Deactivating, ortho, para-director.

-

-NO₂ Group: Strongly deactivating, meta-director.

The powerful activating effect of the hydroxyl group remains dominant, directing the incoming electrophile (Br⁺) to its ortho position (C2 and C6). The nitro group strongly deactivates the entire ring, particularly its ortho and para positions (C3, C5), and directs meta (to C2, C6). The fluorine atom directs ortho and para (to C2, C4), but its deactivating effect is weaker than the nitro group. The confluence of these effects strongly favors bromination at the C2 position, which is ortho to the hydroxyl group and meta to the nitro group, yielding the desired intermediate, 4-Bromo-3-fluoro-2-nitrophenol . The use of bromine in a polar solvent like acetic acid is typically sufficient for the bromination of activated phenols.[3]

Caption: Directing effects on the intermediate for bromination.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 4-Bromo-3-fluoro-2-nitrophenol to an amine. A significant challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation (loss of the halogen atom).

-

Catalytic Hydrogenation: While effective for nitro reduction, standard catalysts like Palladium on carbon (Pd/C) can readily cleave C-Br bonds. Specialized catalysts, such as the Fe-Cr modified Raney-Ni systems reported for the synthesis of 4-bromo-2-aminophenol, are designed to suppress this side reaction and could be employed here.[4][5]

-

Chemical Reduction: A more reliable and often preferred method to avoid dehalogenation is the use of metal salts in acidic media. Stannous chloride (SnCl₂) in an alcoholic solvent or hydrochloric acid is a classic and highly effective reagent for this transformation. An alternative, successfully used in the synthesis of 3-amino-4-bromophenol, is hydrazine hydrate with a catalytic amount of an iron salt, which proceeds under mild conditions.[6][7] We propose the stannous chloride method for its reliability and straightforward work-up.

Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from procedures for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols by trained chemists.

Protocol 1: Synthesis of 3-Fluoro-4-nitrophenol

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-fluorophenol (1.0 eq) to concentrated sulfuric acid (3.0 eq) at 0-5 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it to 0 °C. Add this mixture dropwise to the flask, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 5-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate should form.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-fluoro-4-nitrophenol.

Protocol 2: Synthesis of 4-Bromo-3-fluoro-2-nitrophenol

-

Setup: Dissolve 3-fluoro-4-nitrophenol (1.0 eq) in glacial acetic acid in a flask protected from light.

-

Bromination: Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the flask at room temperature.

-

Reaction: Stir the mixture at room temperature for 6-12 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, followed by dilution with water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude solid by column chromatography on silica gel or recrystallization to obtain 4-bromo-3-fluoro-2-nitrophenol.

Protocol 3: Synthesis of 2-Amino-4-bromo-3-fluorophenol

-

Setup: In a round-bottom flask, suspend 4-bromo-3-fluoro-2-nitrophenol (1.0 eq) in ethanol.

-

Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction & Purification: Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure 2-Amino-4-bromo-3-fluorophenol.

Data Summary Table

| Step | Starting Material | Key Reagents | Product | Expected Yield | Key Considerations |

| 1 | 3-Fluorophenol | HNO₃, H₂SO₄ | 3-Fluoro-4-nitrophenol | 60-75% | Strict temperature control to minimize side products. |

| 2 | 3-Fluoro-4-nitrophenol | Br₂, Acetic Acid | 4-Bromo-3-fluoro-2-nitrophenol | 70-85% | Protection from light; quenching of excess bromine. |

| 3 | 4-Bromo-3-fluoro-2-nitrophenol | SnCl₂·2H₂O, Ethanol | 2-Amino-4-bromo-3-fluorophenol | 80-95% | Avoidance of hydrodebromination; careful neutralization. |

Conclusion

This guide presents a well-reasoned and scientifically grounded synthetic pathway to 2-Amino-4-bromo-3-fluorophenol, a compound of high interest for medicinal and materials chemistry. By leveraging established principles of electrophilic aromatic substitution and carefully selecting reduction methodologies known to preserve halogen substituents, this three-step sequence offers a practical and efficient route for laboratory-scale synthesis. The successful execution of this synthesis will provide the scientific community with a valuable new tool for the construction of complex and potentially bioactive molecules.

References

- CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

- CN111302956A - Preparation method of 4-bromo-2-aminophenol.

-

Preparation method of 4-bromo-2-aminophenol. Eureka | Patsnap. [Link]

-

4-Bromo-3-fluorophenol. PubChem, National Institutes of Health. [Link]

-

2-Amino-4-Bromophenol. PubChem, National Institutes of Health. [Link]

-

3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. [Link]

-

Improved process for the preparation of 4-Amino-3-fluorophenol. Technical Disclosure Commons. [Link]

- CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.

- CN102060717A - The synthetic method of 3-amino-4-bromophenol.

-

Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? ResearchGate. [Link]

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tdcommons.org [tdcommons.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 5. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 7. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

2-Amino-4-bromo-3-fluorophenol molecular weight and formula

A Note on the Target Compound: 2-Amino-4-bromo-3-fluorophenol

Initial searches for "2-Amino-4-bromo-3-fluorophenol" did not yield specific data for this exact molecule. It is possible that this is a novel or not yet widely reported compound. However, several structurally related and scientifically significant compounds have been identified. This technical guide will focus on a closely related and well-documented molecule, 4-Bromo-3-fluorophenol , which is of significant interest to researchers and drug development professionals. The principles, experimental considerations, and applications discussed for 4-Bromo-3-fluorophenol will provide a strong foundational understanding for those working with similar halogenated phenolic compounds.

Authored by: Gemini, Senior Application Scientist

Introduction

Halogenated phenols are a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The introduction of halogen atoms onto a phenolic ring can profoundly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Furthermore, the halogen atoms provide reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of 4-Bromo-3-fluorophenol, a versatile building block in drug discovery and organic synthesis.

Molecular Profile of 4-Bromo-3-fluorophenol

The unique arrangement of the bromine and fluorine atoms on the phenol ring of 4-Bromo-3-fluorophenol gives rise to its distinct chemical properties.

Chemical Structure and Formula

-

Molecular Formula: C₆H₄BrFO

-

Molecular Weight: 191.00 g/mol [1]

-

IUPAC Name: 4-bromo-3-fluorophenol[1]

The structure consists of a benzene ring substituted with a hydroxyl group (-OH), a bromine atom at position 4, and a fluorine atom at position 3.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-fluorophenol is presented in the table below.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 71.0 to 75.0 °C | |

| Boiling Point | 96 °C at 2.8 mmHg | |

| Solubility | Soluble in Methanol |

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-3-fluorophenol typically involves electrophilic halogenation of a substituted phenol. A common synthetic route involves the selective bromination and fluorination of a phenol derivative. Reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor™ for fluorination are often employed under controlled acidic or catalytic conditions.[2]

The reaction pathway for a generalized synthesis of a halogenated phenol is depicted below. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity.

Caption: Generalized synthetic workflow for the preparation of 4-Bromo-3-fluorophenol.

Applications in Drug Discovery and Development

4-Bromo-3-fluorophenol is a valuable intermediate in the synthesis of pharmaceuticals.[2][3] The presence of both bromine and fluorine allows for selective functionalization, making it a versatile building block for creating libraries of compounds for screening.

Role in Medicinal Chemistry

The incorporation of halogenated phenolic moieties into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties.[3]

-

Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Lipophilicity: Halogen atoms increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Receptor Binding Affinity: The electronic properties of the C-F and C-Br bonds can influence the binding affinity of a drug to its target receptor.[3]

Utility in Cross-Coupling Reactions

The bromine atom in 4-Bromo-3-fluorophenol serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] These reactions are fundamental in C-C bond formation and are widely used in the synthesis of complex organic molecules.

Caption: Schematic of a palladium-catalyzed cross-coupling reaction involving 4-Bromo-3-fluorophenol.

Experimental Protocols

General Handling and Storage

4-Bromo-3-fluorophenol should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4][5] It should be stored in a tightly sealed container in a cool, dry place away from strong bases, reducing agents, and oxidizing substances.[2]

Illustrative Suzuki Coupling Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

4-Bromo-3-fluorophenol

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 4-Bromo-3-fluorophenol (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Safety and Hazard Information

4-Bromo-3-fluorophenol is harmful if swallowed and may cause skin and serious eye irritation.[1] It is important to handle this compound with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

4-Bromo-3-fluorophenol is a highly versatile and valuable building block in modern organic synthesis, particularly in the realm of drug discovery. Its unique combination of reactive sites allows for the strategic construction of complex molecules with tailored properties. A thorough understanding of its chemical characteristics, synthetic utility, and handling requirements is essential for researchers and scientists aiming to leverage this compound in their work. As the demand for novel therapeutics continues to grow, the importance of such well-defined and functionalized intermediates will undoubtedly increase.

References

- 2-Amino-4-bromophenol | 40925-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/A2271]

- The synthetic method of the bromophenol of 3 amino 4 - Google Patents. Google Patents. [URL: https://patents.google.

- 4-Bromo-3-fluorophenol 121219-03-2 wiki - Guidechem. Guidechem. [URL: https://www.guidechem.com/wiki/4-bromo-3-fluorophenol-cas-121219-03-2.html]

- 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2779153]

- 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/351840]

- The Role of 2-Bromo-3-fluorophenol in Advanced Organic Synthesis. [URL: https://www.chemicalbook.com/article/The-Role-of-2-Bromo-3-fluorophenol-in-Advanced-Organic-Synthesis.htm]

- 4-Bromo-3-fluorophenol | 121219-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/B3688]

- 2-Amino-4-bromo-3-chloro-5-fluorophenol | C6H4BrClFNO | CID 170170737 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-bromo-3-chloro-5-fluorophenol]

- Applications of fluorine-containing amino acids for drug design - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/31740056/]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?file=A0388964.pdf&product=A0388964]

- Preparation method of 4-bromo-2-aminophenol - Google Patents. Google Patents. [URL: https://patents.google.

- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [URL: https://www.chemicalbook.com/article/The-Role-of-4-Bromo-3-fluorophenol-in-Pharmaceutical-Synthesis.htm]

- 4-Bromo-3-fluorophenol - Safety Data Sheet - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/sds/121219-03-2_cb.htm]

Sources

- 1. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Bromo-3-fluorophenol - Safety Data Sheet [chemicalbook.com]

- 6. 2-Amino-4-bromophenol | 40925-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Predictive Spectroscopic and Analytical Guide to 2-Amino-4-bromo-3-fluorophenol

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Amino-4-bromo-3-fluorophenol. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By drawing upon empirical data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust theoretical framework for the identification and characterization of 2-Amino-4-bromo-3-fluorophenol. Detailed hypothetical protocols for acquiring experimental data are also presented, ensuring this document serves as a practical tool for future laboratory work.

Introduction: The Rationale for Predictive Spectroscopic Analysis

2-Amino-4-bromo-3-fluorophenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the presence of multiple functional groups on the benzene ring, necessitates a thorough spectroscopic characterization for unambiguous identification and quality control. However, a comprehensive search of scientific literature and spectral databases reveals a conspicuous absence of experimental spectroscopic data for this particular molecule.

This guide aims to fill this void by providing a predictive, yet scientifically rigorous, analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Amino-4-bromo-3-fluorophenol. The predictions herein are grounded in the fundamental principles of spectroscopic techniques and are informed by the experimental data of closely related molecules. This approach not only provides a valuable reference for the potential synthesis and identification of this compound but also serves as an educational tool for understanding the influence of various substituents on spectroscopic properties.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Amino-4-bromo-3-fluorophenol are based on the additive effects of its substituents on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Amino-4-bromo-3-fluorophenol is expected to exhibit distinct signals for the two aromatic protons and the protons of the amino and hydroxyl groups. The electron-donating effects of the amino and hydroxyl groups, and the electron-withdrawing and coupling effects of the fluorine and bromine atoms, will govern the chemical shifts and splitting patterns.

Table 1: Predicted ¹H NMR Data for 2-Amino-4-bromo-3-fluorophenol (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-6 | 6.6 - 6.8 | Doublet (d) | J(H-H) ≈ 8-9 |

| -NH₂ | 4.5 - 5.5 | Broad singlet | - |

| -OH | 9.0 - 10.0 | Broad singlet | - |

-

Aromatic Protons: The two aromatic protons, H-5 and H-6, are expected to appear as a coupled system in the aromatic region of the spectrum. H-5 will likely be a doublet of doublets due to coupling with both H-6 and the fluorine atom at C-3. H-6 should appear as a doublet, coupled to H-5.

-

Labile Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for 2-Amino-4-bromo-3-fluorophenol (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-OH) | 145 - 150 | Doublet |

| C-2 (-NH₂) | 135 - 140 | Doublet |

| C-3 (-F) | 150 - 155 | Doublet (large ¹JCF) |

| C-4 (-Br) | 110 - 115 | Doublet |

| C-5 | 115 - 120 | Singlet |

| C-6 | 110 - 115 | Doublet |

Hypothetical Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Amino-4-bromo-3-fluorophenol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of the target molecule).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-4-bromo-3-fluorophenol is expected to show characteristic absorption bands for the O-H, N-H, C-F, C-Br, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for 2-Amino-4-bromo-3-fluorophenol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| O-H (Phenol) | 3200 - 3600 | Stretching, broad due to hydrogen bonding |

| N-H (Amine) | 3300 - 3500 | Stretching, two bands for primary amine |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-F | 1000 - 1300 | Stretching |

| C-Br | 500 - 600 | Stretching |

Hypothetical Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): The molecular formula of 2-Amino-4-bromo-3-fluorophenol is C₆H₅BrFNO. The molecular weight is approximately 206.01 g/mol . Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 205 and 207, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation upon electron impact. Likely fragmentation pathways include the loss of small molecules such as CO, HCN, and H₂O, as well as the cleavage of the C-Br and C-F bonds.

Hypothetical Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structure of the fragments.

Visualizations

Molecular Structure

Caption: Molecular structure of 2-Amino-4-bromo-3-fluorophenol.

Predicted ¹H NMR Couplings

Caption: Predicted proton-proton and proton-fluorine couplings in the aromatic region.

Conclusion

While experimental spectroscopic data for 2-Amino-4-bromo-3-fluorophenol remains elusive, this guide provides a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra. The presented theoretical data, along with the detailed hypothetical experimental protocols, offers a valuable resource for researchers working on the synthesis and characterization of this and related compounds. It is our hope that this predictive guide will facilitate future experimental work and contribute to the broader understanding of substituted aromatic systems.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

-

PubChem. National Center for Biotechnology Information. (Provides physical and chemical properties for related compounds). [Link]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An In-depth Technical Guide to the Characterization and Purity of 2-Amino-4-bromo-3-fluorophenol

2-Amino-4-bromo-3-fluorophenol is a substituted aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its trifunctional nature, featuring amino, hydroxyl, and halogen substituents, makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents significant challenges in its synthesis and purification. The presence of impurities, including isomers, starting materials, or by-products, can have a profound impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental requirement for ensuring the integrity of the drug development process.

This guide provides a comprehensive framework for the characterization and purity assessment of 2-Amino-4-bromo-3-fluorophenol. We will delve into the practical application and theoretical underpinnings of orthogonal analytical techniques, moving beyond procedural steps to explain the causality behind methodological choices. This self-validating system of analysis ensures the highest degree of confidence in the identity, purity, and overall quality of this critical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-4-bromo-3-fluorophenol is the foundation for developing appropriate analytical methods.

| Property | Predicted/Reported Value |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in water |

| pKa (Phenolic OH) | ~8-9 (estimated, influenced by electron-withdrawing groups) |

| pKa (Anilinic NH₂) | ~2-3 (estimated, influenced by electron-withdrawing groups) |

Overall Analytical Workflow

A comprehensive analysis relies on the integration of multiple analytical techniques, each providing a unique piece of the puzzle. The following workflow ensures both structural confirmation and accurate purity determination.

Caption: Integrated workflow for the comprehensive analysis of 2-Amino-4-bromo-3-fluorophenol.

Part 1: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, offering the high-resolution separation required to quantify the main component and detect related impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the premier technique for quantifying non-volatile organic molecules. For 2-Amino-4-bromo-3-fluorophenol, a C18 column is the logical starting point due to its versatility and hydrophobicity, which will effectively retain the aromatic ring. The presence of both an acidic phenol and a basic amine group means the compound's ionization state is pH-dependent.[1] Controlling the mobile phase pH with a buffer is therefore critical to ensure reproducible retention times and sharp, symmetrical peak shapes. A pH of around 3 is chosen to ensure the amino group is protonated and the phenolic group is not, leading to consistent chromatographic behavior.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Elution: Gradient elution is recommended to separate early-eluting polar impurities and late-eluting non-polar impurities.

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 285 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection Volume: 10 µL.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 285 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Trustworthiness: The validity of this HPLC method must be established through a rigorous validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This ensures the method is suitable for its intended purpose. The validation should demonstrate:

-

Specificity: The ability to resolve the main peak from potential impurities and degradation products.

-

Linearity: A linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).

-

Accuracy: Closeness of the measured value to the true value, assessed by spike/recovery studies.

-

Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analysts) of the results.

-

Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified.

-

Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH, mobile phase composition).[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is excellent for the primary purity assay, GC-MS is indispensable for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials.[6] Due to the polar nature of the amino and hydroxyl groups, which can cause poor peak shape and column adsorption, derivatization is often necessary. Silylation, for instance, replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[7]

-

Derivatization:

-

To ~1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Cap the vial and heat at 70 °C for 30 minutes.

-

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 min.

-

-

Injector: Splitless mode, 250 °C.

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 100°C (2min), then 10°C/min to 280°C (5min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

Part 2: Unambiguous Structural Elucidation

While chromatography provides purity data, spectroscopy is required for absolute structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.[8]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~9.0-10.0 | Broad singlet | Phenolic -OH |

| ~6.8-7.2 | Doublet of doublets | Aromatic H-6 | |

| ~6.6-7.0 | Doublet of doublets | Aromatic H-5 | |

| ~4.5-5.5 | Broad singlet | Amino -NH₂ | |

| ¹³C | ~145-155 | Singlet (or doublet) | C-2 (bearing NH₂) |

| ~140-150 | Singlet (or doublet) | C-1 (bearing OH) | |

| ~110-125 | Doublet | C-5 | |

| ~115-130 | Doublet | C-6 | |

| ~100-115 | Singlet (or doublet) | C-4 (bearing Br) | |

| ~150-165 | Doublet | C-3 (bearing F) | |

| ¹⁹F | -120 to -140 | Multiplet | Aromatic C-F |

-

¹H NMR: The two aromatic protons will appear as doublets of doublets due to coupling with each other and with the fluorine atom. The exact chemical shifts are influenced by the combined electronic effects of all substituents.

-

¹³C NMR: Six distinct signals are expected, corresponding to the six carbons of the aromatic ring. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The presence of a signal in the characteristic range for fluoroaromatic compounds confirms the incorporation of fluorine.[9][10] Its multiplicity will be determined by couplings to the neighboring aromatic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the compound.[11]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: FT-IR spectrometer.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | O-H Stretch, N-H Stretch | Phenol, Primary Amine |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1500 - 1400 | Aromatic C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Phenol |

| 1250 - 1150 | C-F Stretch | Aryl Fluoride |

| 1100 - 1000 | C-N Stretch | Aromatic Amine |

| 700 - 500 | C-Br Stretch | Aryl Bromide |

The broad bands in the 3450-3200 cm⁻¹ region are characteristic of O-H and N-H stretching, confirming the presence of the phenol and amine groups.[12][13] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands, including the C-F and C-Br stretches, which are highly specific to the molecule's substitution pattern.

Conclusion

The characterization and purity assessment of 2-Amino-4-bromo-3-fluorophenol demand a meticulous and orthogonal analytical approach. By combining high-resolution separation techniques like HPLC and GC-MS with definitive structural elucidation methods such as NMR and FT-IR, a complete and reliable profile of the material can be established. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this vital pharmaceutical intermediate, thereby safeguarding the subsequent stages of API synthesis and development.

References

-

George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Available at: [Link]

-

Wodyk, M., Thompson, A. L., & Gouverneur, V. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 79(19), 9318–9325. Available at: [Link]

-

Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Malik, A. K., & Kaur, V. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(15), 2235-2246. Available at: [Link]

-

Aktas, A. H. (2008). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 20(2), 1411-1414. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol. Available at: [Link]

-

Feinberg, M., & Laurentie, M. (2008). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 27(7), 587-600. Available at: [Link]

-

ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

-

ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Available at: [Link]

-

Wilkening, I. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8084-8091. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-bromophenol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

-

Lee, W. E., & Fung, Y. S. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 58(3), 689-693. Available at: [Link]

-

Shrivastava, S., Deshpande, P., & Daharwal, S. J. (2018). Key Aspects of Analytical Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 9(2), 154-161. Available at: [Link]

-

Sithole, B. B., & Williams, D. T. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal - Association of Official Analytical Chemists, 69(5), 807-814. Available at: [Link]

-

Patel, M., & Patel, P. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 14(2), 345-359. Available at: [Link]

-

Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 32(10), 782-789. Available at: [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Available at: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

-

ResearchGate. (n.d.). Characteristic FTIR bands of the synthesized polymers. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

-

Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(16), 2686-2694. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-3-fluorophenol. National Center for Biotechnology Information. Available at: [Link]

-

Starodub, M. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Available at: [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Available at: [Link]

-

Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 3. fda.gov [fda.gov]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing Halogenated Phenolic Building Blocks for Pharmaceutical Research

Executive Summary: This guide provides an in-depth technical overview for researchers seeking to procure substituted aminophenols, focusing on commercially available and structurally related analogs of the requested compound, 2-Amino-4-bromo-3-fluorophenol. Initial research indicates that this specific substitution pattern is not a standard catalog item. Therefore, this document details the sourcing, quality assessment, and handling of two critical, commercially available precursors: 2-Amino-4-bromophenol and 4-Bromo-3-fluorophenol . These compounds are vital starting materials in the synthesis of complex molecules for drug discovery and materials science. This guide offers a comparative analysis of commercial suppliers, protocols for quality verification, and best practices for safe handling, empowering researchers to make informed procurement decisions.

Chemical Profiles of Key Analogs

Profile: 2-Amino-4-bromophenol

A key intermediate where the amino and hydroxyl groups provide two reactive sites for further functionalization.

-

IUPAC Name: 2-Amino-4-bromophenol

-

Synonyms: 5-Bromo-2-hydroxyaniline, 4-Bromo-2-aminophenol[1][2]

-

Appearance: Typically a white to gray or brown powder/crystal[1]

-

Storage: Recommended storage at 2-8°C or in a cool, dark place (<15°C)[1][2]

Profile: 4-Bromo-3-fluorophenol

This compound serves as a valuable scaffold when a fluoro substituent is required for modulating electronic properties or metabolic stability in a target molecule.

-

Molecular Weight: 191.00 g/mol [4][]

-

Appearance: Off-white to cream or light yellow powder or crystals[5][7]

-

Storage: Room temperature[7]

Commercial Supplier Landscape

The selection of a supplier is a critical decision that balances cost, availability, purity, and the reliability of documentation. The following tables summarize offerings for the two key analogs from established chemical vendors.

Suppliers for 2-Amino-4-bromophenol (CAS: 40925-68-6)

| Supplier | Product Code | Purity Specification | Available Quantities | Notes |

| Tokyo Chemical Industry (TCI) | A2271 | >98.0% (GC) | 5 g, 25 g | Stocks available in regional warehouses for rapid dispatch.[1] |

| Sigma-Aldrich | 708356 | ≥94% | Custom | Sold under the Aldrich brand; may require lead time.[2] |

| MedChemExpress | HY-W007625 | 99.77% (GC) | Custom | Provides a detailed Certificate of Analysis with NMR and GC data.[3] |

Suppliers for 4-Bromo-3-fluorophenol (CAS: 121219-03-2)

| Supplier | Product Code | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich | Synthonix Corp Partner | 98% | 5 g, 10 g, 25 g | Marketed as a partner product with a typical lead time.[7] |

| Tokyo Chemical Industry (TCI) | B3688 | >98.0% (GC) | 5 g, 25 g | Good stock levels reported. |

| Thermo Scientific Chemicals | H32488 | ≥97.5% (GC) | 5 g, 25 g | Detailed specifications including appearance and melting point.[5] |

| Biosynth | FB11122 | Not specified | Custom | Noted for its use as a potent antiviral agent.[6] |

| BOC Sciences | 121219-03-2 | 98% | Custom | A major supplier for a wide range of specialty chemicals.[] |

Quality, Purity, and Supplier Selection

For drug development professionals, the purity of a starting material is non-negotiable, as impurities can lead to unforeseen side reactions, lower yields, and complications in product purification.

Interpreting Purity Grades

Most suppliers offer these reagents with a purity of >97% or >98%, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For initial screening and route scouting, a 97-98% grade is often sufficient. However, for late-stage development or synthesis of Good Manufacturing Practice (GMP) batches, sourcing a higher purity grade (>99%) or considering resublimation/recrystallization is a prudent choice.

The Certificate of Analysis (CoA) as a Self-Validating System

A trustworthy supplier will always provide a batch-specific Certificate of Analysis (CoA). This document is the primary tool for validating the material's quality.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: The CoA should confirm the material's identity, typically via ¹H NMR or Mass Spectrometry, ensuring the correct isomer is present. MedChemExpress, for instance, provides a note that the ¹H NMR spectrum is consistent with the structure.[3]

-

Purity Assay: This is the most critical quantitative data point. Look for the method used (e.g., GC, HPLC) and the resulting purity value. A purity of 99.77% by GC, as seen on a sample CoA, provides high confidence in the material.[3]

-

Appearance: The physical appearance should match the supplier's specifications (e.g., "Light brown to brown (Solid)").[3] Any deviation could indicate degradation or contamination.

The following diagram outlines a logical workflow for selecting a supplier based on these critical factors.

Caption: Supplier selection workflow for chemical reagents.

Safety, Handling, and Storage Protocols

Halogenated and amino-substituted phenols require careful handling due to their potential toxicity and irritant properties. Information aggregated from multiple Safety Data Sheets (SDS) provides a robust framework for laboratory safety.[9][10]

Hazard Profile:

Step-by-Step Handling Protocol

-

Engineering Controls: Work within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves (double-gloving is recommended).

-

Wear a lab coat and ensure it is fully buttoned.

-

Wear chemical safety goggles that provide a complete seal around the eyes.

-

-

Dispensing:

-

Use a spatula to handle the solid material. Avoid creating dust.

-

If making a solution, add the solid to the solvent slowly.

-

Do not eat, drink, or smoke in the handling area.[10]

-

-

Spill Cleanup: In case of a small spill, decontaminate the area with a suitable solvent and absorb the material with an inert absorbent (e.g., vermiculite). Place waste in a sealed, labeled container for hazardous waste disposal.

-

Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated area.[9] For 2-Amino-4-bromophenol, refrigerated storage is often recommended to maintain long-term stability.[1]

Application Note: In-House Quality Verification by RP-HPLC

While a supplier's CoA is essential, performing a simple in-house quality check provides an orthogonal confirmation of purity. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for this purpose. The following protocol is adapted from established methods for analyzing related phenolic compounds and serves as a reliable starting point.[12]

Experimental Protocol

-

Standard Preparation: Accurately weigh ~10 mg of the chemical and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as needed to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Sample Preparation: Prepare the sample using the same procedure as the standard.

-

HPLC Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.[12]

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v) with 0.1% formic acid or acetic acid to ensure the phenol is protonated.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.[12]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be consistent with the purity stated on the CoA.

-

The diagram below visualizes this quality control workflow.

Caption: Workflow for in-house purity verification by RP-HPLC.

Custom Synthesis Considerations

For projects where the specific isomer 2-Amino-4-bromo-3-fluorophenol is indispensable, custom synthesis is the most viable path. Many of the suppliers listed, such as BOC Sciences and Synthonix (via Sigma-Aldrich), also operate as Contract Research Organizations (CROs) and offer custom synthesis services. When engaging a CRO, it is crucial to clearly define the required quantity, purity specifications, and the analytical data package needed for verification.

References

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluorophenol. PubChem. Retrieved from [Link]

-

Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-chlorophenol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorophenol. PubChem. Retrieved from [Link]

Sources

- 1. 2-Amino-4-bromophenol | 40925-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-fluorophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. biosynth.com [biosynth.com]

- 7. 4-Bromo-3-fluorophenol | 121219-03-2 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

reactivity of the amino group in 2-Amino-4-bromo-3-fluorophenol

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4-bromo-3-fluorophenol

Abstract

This technical guide provides a comprehensive examination of the chemical . As a trifunctional aromatic compound, it serves as a valuable, albeit complex, building block in the synthesis of pharmaceuticals and advanced materials. The electronic interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing halogen substituents creates a unique reactivity profile. This document elucidates the foundational principles governing the nucleophilicity and basicity of the amino group, and explores its behavior in key synthetic transformations, including N-acylation, N-alkylation, and diazotization for subsequent Sandmeyer-type reactions. Detailed, field-tested protocols and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Strategic Importance of 2-Amino-4-bromo-3-fluorophenol

Substituted aminophenols are cornerstone intermediates in the chemical industry, particularly in the development of pharmaceuticals and agrochemicals. The specific molecule, 2-Amino-4-bromo-3-fluorophenol, presents a synthetically challenging yet versatile scaffold. Its utility is derived from the three distinct functional groups—amino, hydroxyl, and the halogenated aromatic ring—which offer multiple, orthogonal handles for chemical modification. Understanding the nuanced reactivity of the amino group, in the context of the powerful electronic perturbations from its neighboring substituents, is paramount for designing successful and high-yielding synthetic routes. This guide aims to deconstruct these complexities and provide a predictive framework for its application in multi-step synthesis.

The Electronic and Steric Landscape of the Amino Group

The is not governed in isolation. It is the result of a complex interplay of inductive and resonance effects from all substituents on the aromatic ring. A clear understanding of these competing forces is essential to predict the behavior of the molecule in chemical reactions.

-

Amino Group (-NH₂): Located at C2, the amino group is a potent activating group. It donates electron density to the aromatic ring via the resonance effect (+M), thereby increasing the ring's nucleophilicity. It is an ortho, para-director.

-

Hydroxyl Group (-OH): Positioned at C1, the hydroxyl group is also a strong activating, ortho, para-directing group due to its significant +M effect.

-

Fluorine Atom (-F): At C3, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also has a +M effect, the inductive withdrawal dominates, making it a deactivating group overall, though it still directs incoming electrophiles to the ortho and para positions.

-

Bromine Atom (-Br): Located at C4, the bromine atom behaves similarly to fluorine, with a dominant -I effect and a weaker +M effect, rendering it a deactivating, ortho, para-director.

The cumulative impact of these substituents significantly modulates the electron density on the nitrogen atom of the amino group. The strong -I effects of the adjacent fluorine and the para bromine pull electron density away from the ring and, consequently, from the nitrogen atom. This withdrawal reduces the basicity and nucleophilicity of the amino group compared to aniline or simple aminophenols.[1] However, the powerful +M effects from the amino and hydroxyl groups partially counteract this deactivation, making the amino group sufficiently nucleophilic to participate in a range of important reactions.

Key Reactions Involving the Amino Group

The moderated nucleophilicity of the amino group allows for several critical transformations, which are foundational for incorporating this molecule into larger, more complex structures.

N-Acylation

N-acylation is a common and vital reaction, often used to protect the amino group from unwanted side reactions during subsequent synthetic steps (e.g., electrophilic aromatic substitution) or to introduce an amide functional group as a key structural element. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent.

Causality of Experimental Choices:

-

Acylating Agent: Acyl chlorides or anhydrides are typically used due to their high reactivity.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

Protocol 1: N-Acetylation of 2-Amino-4-bromo-3-fluorophenol

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Amino-4-bromo-3-fluorophenol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. The dropwise addition helps to manage the reaction rate and temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(4-bromo-3-fluoro-2-hydroxyphenyl)acetamide.

N-Alkylation

Direct N-alkylation of the amino group can be more challenging due to the reduced nucleophilicity and the risk of over-alkylation (formation of tertiary amines).[2] Milder alkylating agents and carefully controlled conditions are necessary.

Causality of Experimental Choices:

-

Alkylating Agent: Alkyl halides (e.g., methyl iodide, benzyl bromide) are common choices.

-

Base: A non-nucleophilic, moderately strong base like potassium carbonate or cesium carbonate is often employed to deprotonate the amine without promoting elimination side reactions of the alkyl halide.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used to facilitate the Sₙ2 reaction.

Protocol 2: N-Benzylation of 2-Amino-4-bromo-3-fluorophenol

-

Setup: In a round-bottom flask, suspend 2-Amino-4-bromo-3-fluorophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC. The elevated temperature is necessary to overcome the activation energy for the reaction with the moderately nucleophilic amine.

-